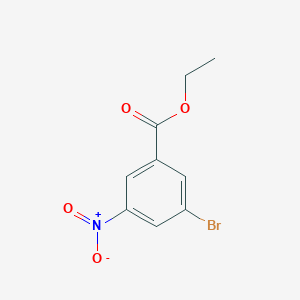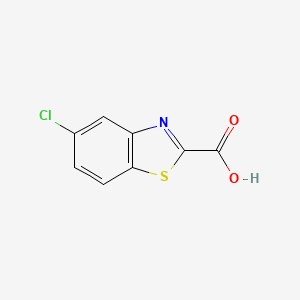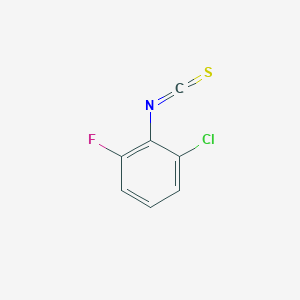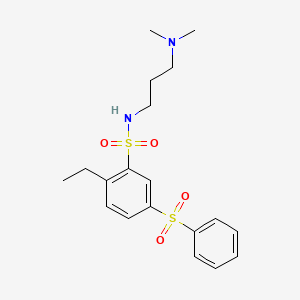
sFRP-1 Inhibitor
Overview
Description
The compound known as Secreted Frizzled-Related Protein 1 (sFRP-1) Inhibitor represents a promising frontier in the field of targeted therapeutics. Secreted Frizzled-Related Protein 1 is a pivotal modulator in the Wnt signaling pathway, a complex network of proteins known for their roles in regulating cell proliferation, differentiation, and migration. Aberrations in Wnt signaling have been implicated in a variety of diseases, most notably cancer. By inhibiting Secreted Frizzled-Related Protein 1, researchers aim to restore normal Wnt signaling, offering potential treatments for conditions where this pathway is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Secreted Frizzled-Related Protein 1 Inhibitors typically involves the use of small-molecule inhibitors that bind directly to Secreted Frizzled-Related Protein 1, neutralizing its activity. One such inhibitor is WAY-316606, which has been shown to attenuate osteoclastogenesis through dual modulation of canonical Wnt signaling . The synthetic route for WAY-316606 involves the use of N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamide as a key intermediate .
Industrial Production Methods: Industrial production of Secreted Frizzled-Related Protein 1 Inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction optimization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Secreted Frizzled-Related Protein 1 Inhibitors primarily undergo binding interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. These inhibitors bind to Secreted Frizzled-Related Protein 1, preventing it from interacting with Wnt proteins and thereby restoring normal Wnt signaling .
Common Reagents and Conditions: The common reagents used in the synthesis of Secreted Frizzled-Related Protein 1 Inhibitors include various organic solvents, catalysts, and intermediates such as N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamide . The reaction conditions are typically optimized to achieve high selectivity and efficiency.
Major Products Formed: The major products formed from the synthesis of Secreted Frizzled-Related Protein 1 Inhibitors are the active inhibitor molecules themselves, such as WAY-316606 .
Scientific Research Applications
Secreted Frizzled-Related Protein 1 Inhibitors have a wide range of scientific research applications, including:
Oncology: Many cancers exhibit dysregulated Wnt signaling, and abnormal Secreted Frizzled-Related Protein 1 activity is often a contributing factor.
Regenerative Medicine: The Wnt signaling pathway is crucial for tissue regeneration and repair.
Metabolic and Cardiovascular Diseases: There is growing interest in the role of Secreted Frizzled-Related Protein 1 Inhibitors in treating metabolic and cardiovascular diseases.
Mechanism of Action
Secreted Frizzled-Related Protein 1 Inhibitors work by blocking the activity of Secreted Frizzled-Related Protein 1, thereby allowing Wnt proteins to engage with their receptors unimpeded. This reactivation of Wnt signaling can restore normal cellular processes. The inhibitors achieve this through various mechanisms, such as small-molecule inhibitors that bind directly to Secreted Frizzled-Related Protein 1, neutralizing its activity . This reactivation of Wnt signaling can restore normal cellular processes and potentially halt disease progression .
Comparison with Similar Compounds
- Secreted Frizzled-Related Protein 2 (sFRP-2) Inhibitor
- Secreted Frizzled-Related Protein 3 (sFRP-3) Inhibitor
- Secreted Frizzled-Related Protein 4 (sFRP-4) Inhibitor
- Secreted Frizzled-Related Protein 5 (sFRP-5) Inhibitor
Comparison: While all Secreted Frizzled-Related Protein Inhibitors target the Wnt signaling pathway, Secreted Frizzled-Related Protein 1 Inhibitors are unique in their ability to modulate both extracellular and intracellular Wnt signaling. This dual modulation allows for more comprehensive control over Wnt signaling, making Secreted Frizzled-Related Protein 1 Inhibitors particularly effective in treating diseases characterized by dysregulated Wnt signaling .
Properties
IUPAC Name |
5-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFFSIFXFHJJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648874 | |
| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915754-88-0 | |
| Record name | 5-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


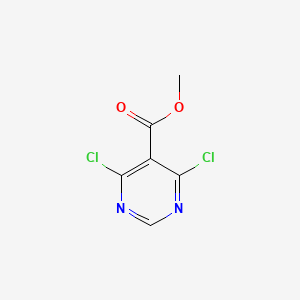


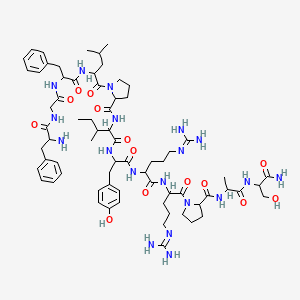
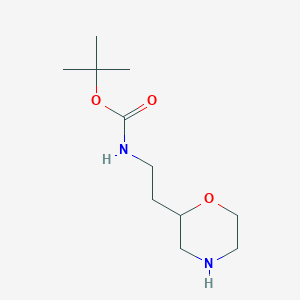
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
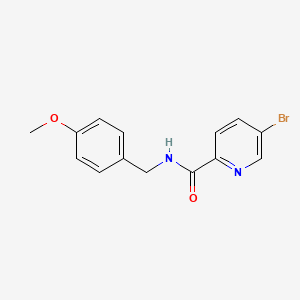
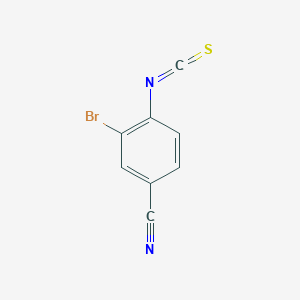

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)
